molecular formula C15H14ClN B045184 1-Phenyl-3,4-dihydroisoquinoline hydrochloride CAS No. 52250-51-8

1-Phenyl-3,4-dihydroisoquinoline hydrochloride

Cat. No. B045184
CAS RN: 52250-51-8
M. Wt: 243.73 g/mol
InChI Key: CCQSSXFAAAJMCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-3,4-dihydroisoquinoline derivatives and related compounds involves multiple strategies, highlighting the compound's versatile nature. For example, the synthesis of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates the compound's complex structure through X-ray methods, indicating its absolute configuration as S (Nakahara et al., 1998). Other synthesis methods include stereospecific multistep synthesis and resolution of derivatives, offering insights into the compound's stereochemistry and structural diversity (Mondeshka et al., 1992).

Molecular Structure Analysis

The molecular structure of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride and its derivatives has been extensively studied. X-ray diffractometric analysis has been used to determine the absolute configurations of optical antipodes, revealing the compound's enantiomeric forms and their implications for biological activity (Mondeshka et al., 1992). Additionally, the structure-activity relationships of various derivatives have been explored, contributing to our understanding of the compound's interactions at the molecular level.

Chemical Reactions and Properties

1-Phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, showcasing its reactivity and potential for diverse applications. These reactions include Lewis acid-catalyzed cyclizations and transformations into different functional groups, demonstrating the compound's utility in organic synthesis (Kobayashi et al., 1995). The detailed mechanisms of these reactions provide insights into the compound's chemical behavior.

Scientific Research Applications

  • Antitumor Agents : 1phenyl-3,4-dihydroisoquinoline compounds have been shown to inhibit tubulin polymerization, suggesting their potential as novel antitumor agents (Zheng et al., 2012).

  • Antifertility Agents : Compounds like 1-phenyl-2-phenethyl-1234-tetrahydroisoquinoline hydrochloride demonstrate potential as nonsteroidal female antifertility agents, with inherent estrogenity (Paul, Coppola, & Cohen, 1972).

  • In Vitro Antitumor Activity : A study found 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one to exhibit potent in vitro antitumor activity against various human tumor cell lines (Cheon et al., 1999).

  • Crystal Structure Analysis : Research on the crystal structure of related compounds, such as 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione, contributes to the understanding of these chemical structures (Aliev et al., 1997).

  • Synthesis Methods : Innovative methods for synthesizing derivatives, like 1-formyl-1,2-dihydroquinolines, have been developed, offering more feasible and environmentally friendly synthesis approaches (Kobayashi et al., 1995).

  • Pharmacodynamics and Toxicity : Synthesized compounds have shown acceptable pharmacodynamic and pharmacokinetic properties for treating various diseases, although hepatotoxicity varies (Azamatov et al., 2023).

  • Dopamine Receptor Ligands : Tetrahydroisoquinolines have potential as D1 dopamine receptor ligands, as indicated by their similar substituent patterns and molecular dynamics studies (Charifson et al., 1989).

  • Chiral Configuration Determination : The absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been determined to be S (Nakahara et al., 1998).

  • Antiarrhythmic Activity : 1-Benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides have been synthesized and shown to have high antiarrhythmic activity (Mikhailovskii et al., 2017).

  • Biological Activity Synthesis : The synthesis of novel compounds with biological activity, such as 2-(4,6-dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one, has been successful (Deng-che, 2013).

Safety and Hazards

The safety and hazards of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

There are several studies related to 1-Phenyl-3,4-dihydroisoquinoline hydrochloride. For instance, a research group has reported the preparation of a series of 3,4-dihydroisquinoline-2 (1H)-carboxamide analogs as candidate antidepressant agents . Another study involves the synthesis of 8-Fluoro-3,4-dihydroisoquinoline and its derivatives .

properties

IUPAC Name

1-phenyl-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSSXFAAAJMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3,4-dihydroisoquinoline hydrochloride

CAS RN

52250-51-8
Record name Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52250-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52250-51-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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